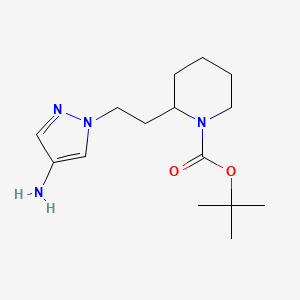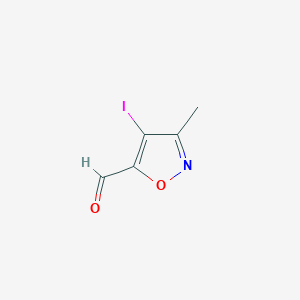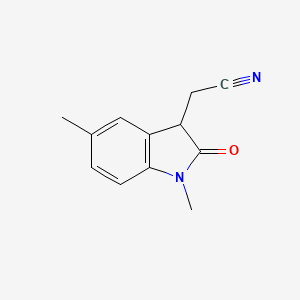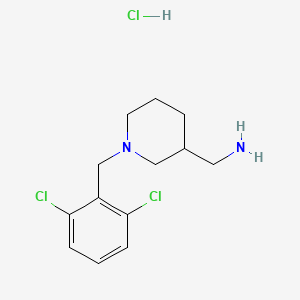![molecular formula C12H14N4O3 B11787664 6-Methyl-4-morpholinopyrazolo[1,5-a]pyrazine-2-carboxylic acid CAS No. 1708268-41-0](/img/structure/B11787664.png)
6-Methyl-4-morpholinopyrazolo[1,5-a]pyrazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-4-morpholinopyrazolo[1,5-a]pyrazine-2-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound features a pyrazine ring fused with a pyrazole ring and a morpholine substituent. Such structures are often found in bioactive molecules and pharmaceuticals due to their diverse biological activities .
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 6-Methyl-4-morpholinopyrazolo[1,5-a]pyrazin-2-carbonsäure kann über verschiedene Syntheserouten erfolgen. Eine gängige Methode beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Beispielsweise kann die Herstellung mit der Kreuzkupplung eines Pyrrolrings mit Acyl(bromo)acetylenen beginnen, gefolgt von der Addition von Propargylamin unter Bildung von N-Propargylenaminonen. Schließlich führt die intramolekulare Cyclisierung, katalysiert durch Cäsiumcarbonat in Dimethylsulfoxid (DMSO), zu dem gewünschten Pyrazolo[1,5-a]pyrazin-Derivat .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für solche Verbindungen umfassen häufig die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Dies kann die Verwendung von Hochdurchsatz-Screening-Techniken umfassen, um die effizientesten Katalysatoren und Lösungsmittel zu identifizieren, sowie die Hochskalierung der Reaktion in Batch- oder kontinuierlichen Durchflussreaktoren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
6-Methyl-4-morpholinopyrazolo[1,5-a]pyrazin-2-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.
Reduktion: Reduktionsreaktionen können den Oxidationszustand der Stickstoffatome im heterocyclischen Ring verändern.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Bedingungen umfassen häufig kontrollierte Temperaturen und die Verwendung von inerten Atmosphären, um unerwünschte Nebenreaktionen zu verhindern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise könnte die Oxidation zu einem Carbonsäurederivat führen, während die Reduktion ein Aminderivat erzeugen könnte.
Wissenschaftliche Forschungsanwendungen
6-Methyl-4-morpholinopyrazolo[1,5-a]pyrazin-2-carbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie dient als Baustein für die Synthese komplexerer Moleküle.
Biologie: Die bioaktiven Eigenschaften der Verbindung machen sie nützlich für die Untersuchung biologischer Pfade und Mechanismen.
Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften verwendet werden, wie z. B. Katalysatoren oder Sensoren.
5. Wirkmechanismus
Der Mechanismus, durch den 6-Methyl-4-morpholinopyrazolo[1,5-a]pyrazin-2-carbonsäure ihre Wirkungen ausübt, beinhaltet Wechselwirkungen mit verschiedenen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren und andere Proteine umfassen, die an kritischen biologischen Pfaden beteiligt sind. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden, ihre Aktivität zu modulieren und zu den beobachteten biologischen Wirkungen zu führen .
Wirkmechanismus
The mechanism by which 6-Methyl-4-morpholinopyrazolo[1,5-a]pyrazine-2-carboxylic acid exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyrrolopyrazin-Derivate: Diese Verbindungen teilen ein ähnliches Pyrazin-Pyrazol-Gerüst und zeigen eine Reihe biologischer Aktivitäten, darunter antimikrobielle und Antitumorwirkungen.
Pyrazolo[1,5-a]pyrimidine: Diese Verbindungen enthalten ebenfalls einen verschmolzenen Pyrazolring und sind bekannt für ihr Antikrebs-Potenzial und ihre enzymatische Inhibitoren-Aktivität.
Einzigartigkeit
6-Methyl-4-morpholinopyrazolo[1,5-a]pyrazin-2-carbonsäure ist aufgrund des Vorhandenseins des Morpholin-Substituenten einzigartig, der ihre Löslichkeit und Bioverfügbarkeit verbessern kann. Dieses Strukturmerkmal kann auch zu ihren spezifischen Wechselwirkungen mit molekularen Zielstrukturen beitragen und sie von anderen ähnlichen Verbindungen unterscheiden.
Eigenschaften
CAS-Nummer |
1708268-41-0 |
|---|---|
Molekularformel |
C12H14N4O3 |
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
6-methyl-4-morpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C12H14N4O3/c1-8-7-16-10(6-9(14-16)12(17)18)11(13-8)15-2-4-19-5-3-15/h6-7H,2-5H2,1H3,(H,17,18) |
InChI-Schlüssel |
ZIXWMAWVPREHQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN2C(=CC(=N2)C(=O)O)C(=N1)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxy)cyclopropyl)methanol](/img/structure/B11787587.png)

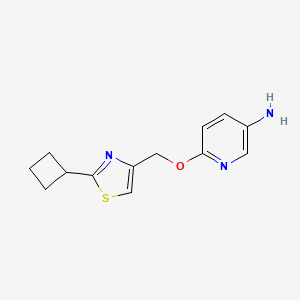
![tert-Butyl 2-(piperazin-1-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11787614.png)


![DI-Tert-butyl 8-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11787627.png)
![5-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B11787628.png)
